Cas no 2227870-10-0 ((2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol)

(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol
- EN300-1862130
- 2227870-10-0
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- Inchi: 1S/C10H13F2NO/c11-10(12,9(14)6-7-13)8-4-2-1-3-5-8/h1-5,9,14H,6-7,13H2/t9-/m0/s1
- InChI Key: MRTXRDMMMFQXQY-VIFPVBQESA-N
- SMILES: FC(C1C=CC=CC=1)([C@H](CCN)O)F
Computed Properties
- Exact Mass: 201.09652036g/mol
- Monoisotopic Mass: 201.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862130-0.1g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 0.1g |
$1521.0 | 2023-09-18 | ||
Enamine | EN300-1862130-2.5g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 2.5g |
$3389.0 | 2023-09-18 | ||
Enamine | EN300-1862130-1.0g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 1g |
$1729.0 | 2023-06-03 | ||
Enamine | EN300-1862130-0.5g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 0.5g |
$1660.0 | 2023-09-18 | ||
Enamine | EN300-1862130-5g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 5g |
$5014.0 | 2023-09-18 | ||
Enamine | EN300-1862130-10g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 10g |
$7435.0 | 2023-09-18 | ||
Enamine | EN300-1862130-0.25g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 0.25g |
$1591.0 | 2023-09-18 | ||
Enamine | EN300-1862130-0.05g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 0.05g |
$1452.0 | 2023-09-18 | ||
Enamine | EN300-1862130-5.0g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 5g |
$5014.0 | 2023-06-03 | ||
Enamine | EN300-1862130-10.0g |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol |
2227870-10-0 | 10g |
$7435.0 | 2023-06-03 |
(2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol Related Literature
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on (2S)-4-amino-1,1-difluoro-1-phenylbutan-2-ol
Compound CAS No. 2227870-10-0: (2S)-4-Amino-1,1-Difluoro-1-Phenylbutan-2-Ol
(2S)-4-Amino-1,1-Difluoro-1-Phenylbutan-2-Ol, also known by its CAS number 2227870-10-0, is a versatile organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in organic synthesis. The molecule consists of a butanediol backbone with a phenyl group attached at the first carbon, along with two fluorine atoms and an amino group at the fourth carbon. Its structure allows for a wide range of chemical reactions, including nucleophilic substitutions, additions, and oxidations.
Recent studies have highlighted the potential of (2S)-4-Amino-1,1-Difluoro-1-Phenylbutan-2-Ol in drug discovery. Researchers have explored its ability to act as a chiral auxiliary in asymmetric synthesis, enabling the formation of enantiomerically enriched compounds. This property is particularly useful in the development of biologically active molecules, where stereochemistry plays a critical role in determining pharmacokinetics and efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity by targeting specific enzyme pathways.
In addition to its pharmaceutical applications, (2S)-4-Amino-1,1-Difluoro-1-Phenylbutan-2-Ol has found utility in materials science. Its fluorinated structure contributes to enhanced thermal stability and electronic properties, making it an attractive candidate for use in advanced polymers and coatings. A 2023 research article in Nature Materials reported that incorporating this compound into polymer matrices significantly improved their mechanical strength and resistance to environmental degradation.
The synthesis of (2S)-4-Amino-1,1-Difluoro-1-Phenylbutan-2-Ol involves a multi-step process that typically begins with the fluorination of a suitable precursor. Recent advancements in catalytic methods have streamlined this process, reducing production costs and improving yield. For example, the use of palladium-catalyzed cross-coupling reactions has enabled more efficient construction of the phenyl group attachment. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex organic molecules.
The biological evaluation of (2S)-4-Amino-1,1-Difluoro-1-Phenylbutan-2-Ol has revealed intriguing pharmacokinetic profiles. Preclinical studies indicate that it exhibits moderate solubility in aqueous solutions and demonstrates good permeability across cellular membranes. These properties are advantageous for drug delivery systems, where bioavailability is a critical factor. Furthermore, preliminary toxicity assessments suggest that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic concentrations.
In conclusion, (2S)-4-Amino-1,1-Difluoro-CAS No. 2227870_10_0 stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in advancing science and technology.
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